2-Fluoro-5-nitroanisole
Overview
Description
2-Fluoro-5-nitroanisole is an organic compound with the molecular formula C(_7)H(_6)FNO(_3). It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-nitroanisole can be synthesized through several methods. One common approach involves the nitration of 2-fluoroanisole. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the aromatic ring. The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield .
Another method involves the fluorination of 5-nitroanisole. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The choice of solvent and temperature can significantly influence the reaction outcome .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using continuous flow reactors to maintain consistent reaction conditions. Safety measures are crucial due to the exothermic nature of nitration reactions and the handling of concentrated acids .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitroanisole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide.
Common Reagents and Conditions
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Boron tribromide, sodium hydride, various nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-Fluoro-5-aminoanisole.
Substitution: Various substituted anisoles depending on the nucleophile used.
Oxidation: 2-Fluoro-5-nitrobenzaldehyde, 2-Fluoro-5-nitrobenzoic acid.
Scientific Research Applications
2-Fluoro-5-nitroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Fluoro-5-nitroanisole and its derivatives exert their effects often involves interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it more effective in its applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-nitroanisole
- 2-Fluoro-6-nitroanisole
- 3-Fluoro-5-nitroanisole
- 4-Fluoro-2-nitroanisole
Uniqueness
2-Fluoro-5-nitroanisole is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it may offer different reactivity patterns and biological activities, making it a compound of particular interest in various research fields .
Properties
IUPAC Name |
1-fluoro-2-methoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNKKZHZGDZSIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560464 | |
Record name | 1-Fluoro-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454-16-0 | |
Record name | 1-Fluoro-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-2-methoxy-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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